5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one
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Overview
Description
5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one: is a chemical compound belonging to the class of benzopyran derivatives It is characterized by its unique structure, which includes a methoxy group at the 5th position, a methyl group at the 8th position, and a phenyl group at the 2nd position of the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-hydroxyacetophenone and 8-methyl-2-phenyl-1,3-dioxolane.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions, such as using sulfuric acid, to form the benzopyran ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like halogenating agents or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, reduced benzopyran derivatives.
Substitution: Halogenated or alkylated benzopyran derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways.
Antioxidant Activity: It may exhibit antioxidant properties, protecting cells from oxidative stress.
Medicine:
Pharmaceutical Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Drug Design: It serves as a lead compound in the design of new drugs targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and affecting cellular processes.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
- 4-Methoxy-7H-furo3,2-gbenzopyran-7-one: Contains a furan ring instead of the benzopyran ring.
- 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Contains additional hydroxy and methoxy groups.
5-Methoxy-2-phenyl-7H-1-benzopyran-7-one: Similar structure but lacks the methyl group at the 8th position.
Uniqueness:
- Structural Features: The presence of both methoxy and methyl groups at specific positions makes 5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one unique compared to its analogs.
- Biological Activity: Its specific structural features may confer unique biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
61110-17-6 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
5-methoxy-8-methyl-2-phenylchromen-7-one |
InChI |
InChI=1S/C17H14O3/c1-11-14(18)10-16(19-2)13-8-9-15(20-17(11)13)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
NMIUCCCFPUEILN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C(O2)C3=CC=CC=C3)C(=CC1=O)OC |
Origin of Product |
United States |
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